molecular formula C9H17N3O B1603132 1-Methyl-3-(piperidin-4-yl)imidazolidin-2-one CAS No. 52211-04-8

1-Methyl-3-(piperidin-4-yl)imidazolidin-2-one

Cat. No.: B1603132
CAS No.: 52211-04-8
M. Wt: 183.25 g/mol
InChI Key: DWFGEKHJKFNGNW-UHFFFAOYSA-N
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Description

1-Methyl-3-(piperidin-4-yl)imidazolidin-2-one is a chemical compound with the CAS Number: 52211-04-8 . It has a molecular weight of 183.25 . The compound is solid in its physical form .


Molecular Structure Analysis

The IUPAC Name of the compound is 1-methyl-3-(4-piperidinyl)-2-imidazolidinone . The InChI Code is 1S/C9H17N3O/c1-11-6-7-12(9(11)13)8-2-4-10-5-3-8/h8,10H,2-7H2,1H3 .


Physical and Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 183.25 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Development of Syntheses for CGRP Receptor Antagonists : 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one, a related structure, has been identified as a privileged substructure in CGRP receptor antagonists. Research has developed two efficient syntheses for this substructure, demonstrating its significance in medicinal chemistry (Leahy et al., 2012).

Pharmacological Applications

  • Antimicrobial and Antituberculosis Activity : A series of amine derivatives of 5-aromatic imidazolidine-4-ones showed potential as chemosensitizers against methicillin-resistant Staphylococcus aureus (MRSA), indicating their therapeutic potential in overcoming antibiotic resistance (Matys et al., 2015).
  • Anti-Alzheimer's Agents : N-Benzylated derivatives of pyrrolidin-2-one / imidazolidin-2-one were evaluated for their anti-Alzheimer's activity, highlighting the role of structural analogs in the development of neurological disorder treatments (Gupta et al., 2020).

Molecular Mechanism Exploration

  • Selective Serotonin 5-HT2 Antagonists : Research into substituted 3-(4-fluorophenyl)-1H-indoles, which are structurally related to imidazolidin-2-ones, has contributed to understanding the molecular mechanisms of serotonin 5-HT2 antagonists. These studies help elucidate the role of such compounds in modulating serotonin pathways (Andersen et al., 1992).

Catalytic and Chemical Reactions

  • Hydroamination Catalysis : Studies on the catalysis of hydroamination reactions by gold(I) complexes using imidazolidin-2-ones highlight the chemical versatility and potential application of these compounds in synthetic organic chemistry (Zhang et al., 2009).

Mechanism of Action

Target of Action

The primary target of 1-Methyl-3-(piperidin-4-yl)imidazolidin-2-one is the NLRP3 inflammasome . The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the immune response, particularly in the process of inflammation.

Mode of Action

This compound interacts with the NLRP3 inflammasome, inhibiting its activation . This interaction prevents the downstream effects of NLRP3 activation, including the release of the pro-inflammatory cytokine IL-1β .

Biochemical Pathways

The compound affects the NLRP3 inflammasome pathway . When the NLRP3 inflammasome is activated, it leads to a form of cell death known as pyroptosis and the release of IL-1β. By inhibiting the activation of the NLRP3 inflammasome, this compound prevents these downstream effects, reducing inflammation .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of NLRP3-dependent pyroptosis and the reduction of IL-1β release . These effects can lead to a decrease in inflammation, which may be beneficial in the treatment of various inflammatory diseases.

Biochemical Analysis

Biochemical Properties

1-Methyl-3-(piperidin-4-yl)imidazolidin-2-one exhibits a wide variety of interesting biochemical and pharmacological properties It interacts with various enzymes, proteins, and other biomolecules, which contribute to its diverse biochemical roles

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . More detailed studies are needed to elucidate these mechanisms.

Properties

IUPAC Name

1-methyl-3-piperidin-4-ylimidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O/c1-11-6-7-12(9(11)13)8-2-4-10-5-3-8/h8,10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWFGEKHJKFNGNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C1=O)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50634394
Record name 1-Methyl-3-(piperidin-4-yl)imidazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50634394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52211-04-8
Record name 1-Methyl-3-(piperidin-4-yl)imidazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50634394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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